molecular formula C24H23N3O B308485 7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol CAS No. 6372-37-8

7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

Cat. No.: B308485
CAS No.: 6372-37-8
M. Wt: 369.5 g/mol
InChI Key: AJSVECNNEHJUNH-UHFFFAOYSA-N
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Description

7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol is a complex organic compound with a unique structure that combines a quinoline core with ethylphenyl and pyridinylamino substituents

Preparation Methods

The synthesis of 7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The introduction of the ethylphenyl and pyridinylamino groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

    Final Coupling: The final step involves coupling the substituted quinoline with 2-methylquinolin-8-ol under specific conditions to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Quinoline derivatives are known for their pharmacological properties, and this compound may be investigated for its potential therapeutic effects.

    Industry: It can be used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the ethylphenyl and pyridinylamino groups may interact with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds to 7-[(4-Ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

6372-37-8

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

InChI

InChI=1S/C24H23N3O/c1-3-17-8-11-18(12-9-17)22(27-21-6-4-5-15-25-21)20-14-13-19-10-7-16(2)26-23(19)24(20)28/h4-15,22,28H,3H2,1-2H3,(H,25,27)

InChI Key

AJSVECNNEHJUNH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4

Origin of Product

United States

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